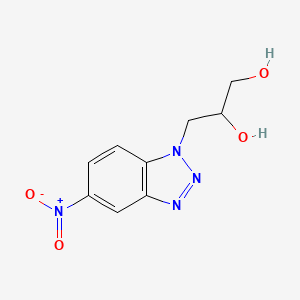
6-(dimethylamino)-N,N-dimethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- typically involves the reaction of amines with carbon disulfide and formaldehyde. One common method involves the reaction of dimethylamine with carbon disulfide to form dimethylammonium dithiocarbamate, which is then reacted with formaldehyde to yield the desired thiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted thiadiazine derivatives.
Applications De Recherche Scientifique
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione: Another thiadiazine derivative with similar structural features but different functional groups.
2H-1,3,5-Thiadiazine-3(4H)-carboxamide: A compound with a carboxamide group instead of a carbothioamide group.
2H-1,3,5-Thiadiazine-3(4H)-carboxylate: A derivative with a carboxylate group.
Uniqueness
2H-1,3,5-Thiadiazine-3(4H)-carbothioamide,6-(dimethylamino)-N,N-dimethyl-2,4-dithioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
16011-82-8 |
|---|---|
Formule moléculaire |
C8H12N4S4 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
6-(dimethylamino)-N,N-dimethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide |
InChI |
InChI=1S/C8H12N4S4/c1-10(2)6-9-5(13)12(8(15)16-6)7(14)11(3)4/h1-4H3 |
Clé InChI |
BYLYQFFKLHPZBF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=S)N(C(=S)S1)C(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


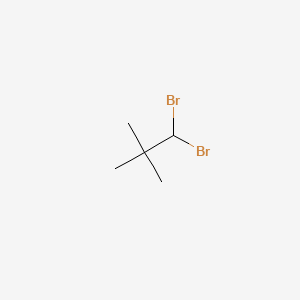
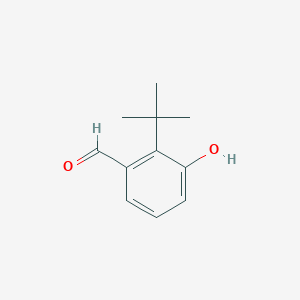
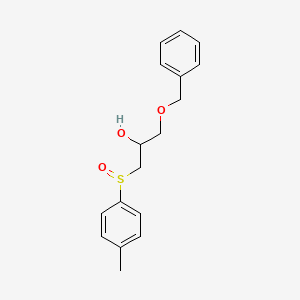
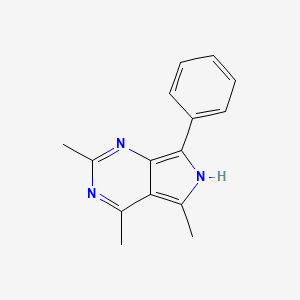
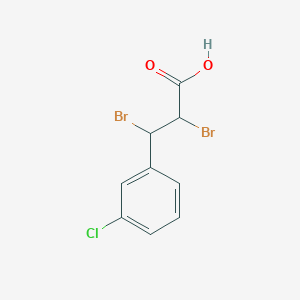
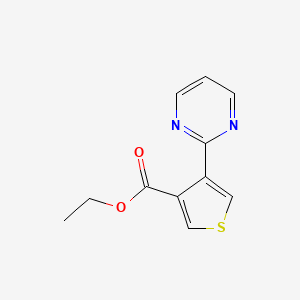
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
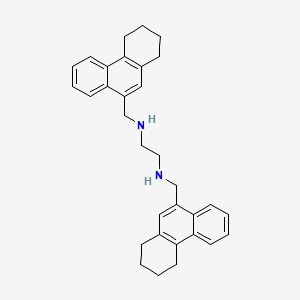
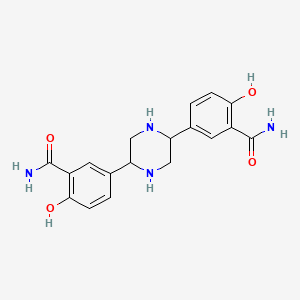
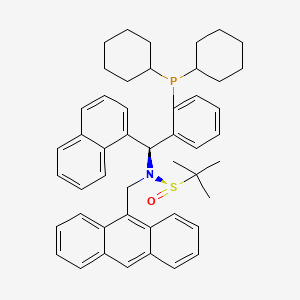
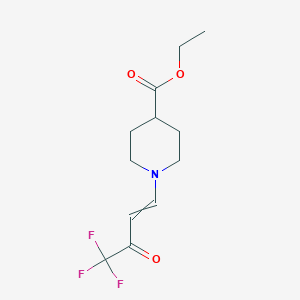
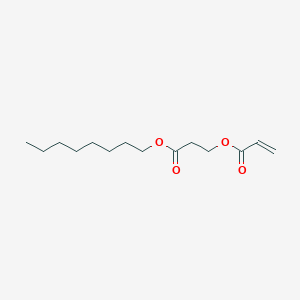
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
